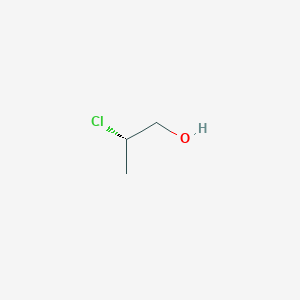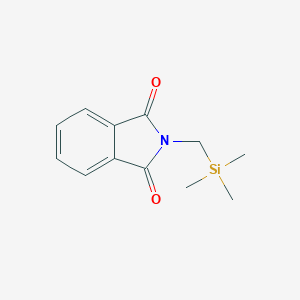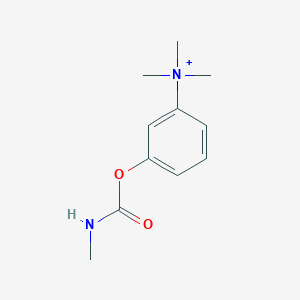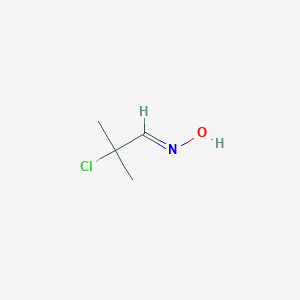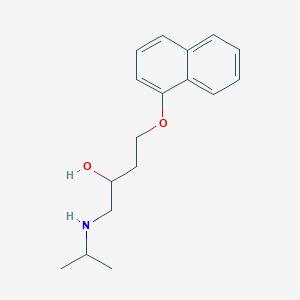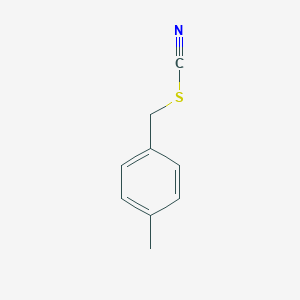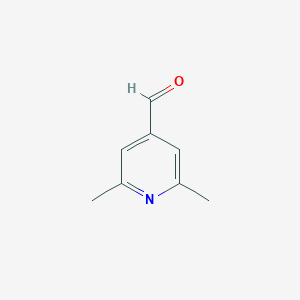
2,6-二甲基异烟酰醛
描述
The research on 2,6-Dimethylisonicotinaldehyde derivatives and related compounds has led to the synthesis of various organotin bromides and the use of 2,6-dimethylpyridinium trinitromethanide as a catalyst. The first paper discusses the synthesis of {2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides, which are highly soluble in water and other polar solvents, with varying solubility in apolar solvents depending on the substituents. These compounds exhibit interesting solubility behavior and dissociation properties in water . The second paper introduces a novel nanostructured molten salt, 2,6-dimethylpyridinium trinitromethanide, which acts as an efficient catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives. This catalyst offers advantages such as effective catalysis, cost-effectiveness, and reusability .
Synthesis Analysis
The synthesis of diorganotin bromides involves the use of dimethylamino groups attached to a phenyl ring, resulting in compounds with significant water solubility. The synthesis process is not detailed in the abstract, but the resulting compounds show complete dissociation in water, forming triorganotin cations . In the second study, the synthesis of imidazole derivatives is facilitated by the 2,6-dimethylpyridinium trinitromethanide catalyst through a one-pot four-component condensation reaction. This process occurs at room temperature and under solvent-free conditions, highlighting the green chemistry aspect of the synthesis .
Molecular Structure Analysis
The molecular structure of the triorganotin cations is revealed through NMR spectroscopy to have a trigonal bipyramidal (TBP) structure with nitrogen atoms occupying axial sites. An X-ray investigation of single crystals confirms the ionic structure of the triorganotin halide in the solid state and provides detailed molecular geometry . The catalyst used in the second study is characterized by various spectroscopic and analytical techniques, including IR, NMR, mass spectroscopy, XRD, SEM, TEM, TG, and DTG analyses, which help to understand its structure and properties .
Chemical Reactions Analysis
The triorganotin cations synthesized in the first study undergo dynamic processes as observed by NMR spectroscopy. At temperatures above -90°C, a rate-determining Sn-N dissociation occurs, and above 5°C, a second process involving the rotation of the substituted aryl group around the Sn-N bond begins . The second paper does not detail specific chemical reactions of the catalyst but focuses on its role in promoting the synthesis of imidazole derivatives .
Physical and Chemical Properties Analysis
The physical properties of the diorganotin bromides, such as solubility, are influenced by the nature of the substituents. The dimethyl compound is completely dissociated in water, indicating its ionic nature and potential as a 1/1 electrolyte . The catalyst presented in the second paper has notable physical properties, such as being nanostructured and molten at room temperature, which contribute to its effectiveness in catalyzing the synthesis of imidazole derivatives. Its thermal stability is also analyzed using thermogravimetric methods .
科学研究应用
自由基取代反应
2,6-二甲基异烟酰醛及其衍生物在自由基反应中得到应用。例如,二甲基吡啶-2,6-二甲酸酯通过涉及芬顿型反应产生自由基的自由基反应选择性取代,然后从醛或醇中抽象氢。这导致产生各种二甲基吡啶-2,6-二甲酸酯,在材料科学和有机合成中具有潜在应用 (Shelkov & Melman, 2005).
有机合成中的催化
2,6-二甲基吡啶三硝甲烷,一种衍生物,用作 1,2,4,5-四取代咪唑衍生物合成的催化剂。该方法提供了有效的催化、成本效益和催化剂的可重复使用等好处,展示了其在促进绿色化学和有机合成中的潜力 (Zolfigol 等人,2015).
合成色烯衍生物的动力学和合成
合成的色烯衍生物在药物化学中至关重要,因为它们作为药物,特别是抗癌剂的作用,依赖于二甲基 6-溴-2H-色烯-2,3-二甲酸酯等化合物的动力学和合成。该化合物通过特定反应合成,其动力学和机理已得到研究,以改进合成方法并了解其生物学应用 (Asheri 等人,2016).
塑料单体的生物降解
2,6-二甲基苯酚是一种结构相似的化合物,用于塑料工业。像 Mycobacterium neoaurum B5-4 这样的细菌可以降解这种化合物,为处理塑料废物提供了一种环保的方式,特别是在修复被塑料单体污染的环境 (Ji 等人,2019).
安全和危害
属性
IUPAC Name |
2,6-dimethylpyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-3-8(5-10)4-7(2)9-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIMNDTVWZPKIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376655 | |
| Record name | 2,6-Dimethylisonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylisonicotinaldehyde | |
CAS RN |
18206-06-9 | |
| Record name | 2,6-Dimethylisonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethylpyridine-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




